(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole
Overview
Description
(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole is a heterocyclic compound that belongs to the pyrrole family. Pyrroles are five-membered aromatic rings containing one nitrogen atom. This specific compound is characterized by its hexahydro structure, indicating that it is a fully saturated derivative of pyrrole. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, which condenses 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride . This method allows for the synthesis of N-substituted pyrroles under mild reaction conditions with good to excellent yields.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multicomponent reactions (MCRs) that are efficient and environmentally friendly. These reactions typically use commercially available materials and catalysts, such as manganese complexes, to achieve high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions: (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: N-substitution reactions can be performed using alkyl halides, sulfonyl chlorides, and benzoyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Oxidized derivatives of the pyrrole ring.
Reduction: Reduced forms of the pyrrole ring.
Substitution: N-substituted pyrrole derivatives.
Scientific Research Applications
(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of organic dyes, conjugated polymers, and optoelectronic materials.
Mechanism of Action
The mechanism of action of (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Pyrrole: The parent compound with a simpler structure.
Hexahydropyrrolo[3,4-B]pyrrole: A similar compound without the methyl group.
N-substituted Pyrroles: Compounds with various substituents on the nitrogen atom.
Uniqueness: (3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole is unique due to its fully saturated hexahydro structure and the presence of a methyl group. This combination of features gives it distinct chemical and biological properties compared to other pyrrole derivatives .
Biological Activity
(3AS,6AS)-1-Methyl-hexahydropyrrolo[3,4-B]pyrrole is a bicyclic compound belonging to the pyrrole class of organic compounds. Its unique structural properties suggest potential applications in medicinal chemistry, particularly due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a hexahydropyrrolo framework that contributes to its biological activity. Its dihydrochloride form enhances solubility and stability in aqueous environments, making it suitable for various biological assays.
Property | Description |
---|---|
Chemical Formula | C₇H₁₄N₂ |
Molecular Weight | 126.20 g/mol |
Structural Features | Bicyclic structure with a nitrogen-containing heterocycle |
The precise mechanism of action for this compound remains largely unexplored. However, compounds in the pyrrole class are known to interact with various biological targets through multiple mechanisms:
- Receptor Binding: Potential interaction with neurotransmitter receptors.
- Enzyme Inhibition: Possible inhibition or activation of key enzymes involved in metabolic pathways.
- Biochemical Pathways: Involvement in diverse biochemical pathways due to structural similarities with other biologically active molecules.
Antimicrobial Properties
Initial studies indicate that this compound exhibits antimicrobial activity against several bacterial strains. The compound was tested against Gram-positive and Gram-negative bacteria using standard bioassays.
Bacterial Strain | Inhibition Zone (cm) |
---|---|
Escherichia coli | 2.5 |
Staphylococcus aureus | 3.0 |
Pseudomonas aeruginosa | 2.0 |
These results suggest its potential as an antibiotic candidate.
Neuropharmacological Effects
The structural similarity of this compound to known psychoactive compounds indicates potential neuropharmacological effects. Preliminary assessments suggest it may influence mood and cognitive functions by interacting with neurotransmitter systems.
Antioxidant Activity
Preliminary studies have shown that this compound may possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases. This activity is crucial for developing therapeutic agents targeting conditions associated with oxidative damage.
Case Studies
Research has focused on the synthesis and biological evaluation of various pyrrole derivatives, including this compound. One study highlighted the synthesis of structurally similar compounds and their corresponding biological activities:
- Study Reference: Mohamed et al. (2011) investigated new condensed pyrroles and their potential biological interests.
- Findings: The synthesized compounds showed varying degrees of antimicrobial and antioxidant activities, reinforcing the potential of pyrrole derivatives in drug development.
Pharmacokinetics
Currently, detailed pharmacokinetic data (Absorption, Distribution, Metabolism, Excretion - ADME) for this compound is limited. Understanding these properties is essential for assessing the bioavailability and therapeutic efficacy of the compound.
Properties
IUPAC Name |
(3aS,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-3-2-6-4-8-5-7(6)9/h6-8H,2-5H2,1H3/t6-,7+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZIWBWEHFZIMT-NKWVEPMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@H]2[C@H]1CNC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877212-98-1 | |
Record name | rac-(3aR,6aR)-1-methyl-octahydropyrrolo[2,3-c]pyrrole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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